molecular formula C8H4BrF3N2 B1395751 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-71-9

4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1395751
CAS No.: 1256818-71-9
M. Wt: 265.03 g/mol
InChI Key: KGQCJUOLKGWKSW-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by its molecular formula C₈H₄BrF₃N₂ and molecular weight of 265.03 daltons. The compound features a fused bicyclic pyrrolopyridine core system, where a pyrrole ring is fused to a pyridine ring at the 2,3-positions. This structural arrangement creates a planar heterocyclic framework that serves as the foundation for subsequent substitution patterns. The bromine atom occupies the 4-position of the pyridine ring, while the trifluoromethyl group is positioned at the 2-position of the pyrrole moiety.

The Simplified Molecular Input Line Entry System notation for this compound is C1=CN=C2C(=C1Br)C=C(N2)C(F)(F)F, which precisely describes the connectivity and substitution pattern. The compound has been assigned the MDL number MFCD18258887, facilitating its identification in chemical databases. The crystallographic data reveals that the compound exists as a solid under standard conditions, with storage requirements necessitating an inert atmosphere and temperatures between 2-8°C to maintain structural integrity.

The molecular geometry exhibits significant planarity across the pyrrolopyridine framework, with the bromine and trifluoromethyl substituents introducing distinct electronic and steric perturbations. The electron-withdrawing nature of both substituents creates a pronounced electronic asymmetry within the molecule, influencing both ground-state geometry and excited-state properties. The trifluoromethyl group contributes approximately 69 daltons to the overall molecular weight, representing a substantial proportion of the total mass and significantly affecting the compound's physicochemical profile.

Crystallographic analysis of related pyrrolopyridine derivatives has provided insights into the general structural features of this compound class. The pyrrolopyridine core typically exhibits bond lengths and angles consistent with aromatic character, with C-N bond distances ranging from 1.32 to 1.38 Angstroms and C-C aromatic bond lengths approximately 1.39 Angstroms. The introduction of halogen and trifluoromethyl substituents can induce subtle but measurable perturbations in these geometric parameters.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies primarily on Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass Spectrometry techniques. Nuclear Magnetic Resonance analysis provides crucial information about the compound's molecular connectivity and electronic environment. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals corresponding to the aromatic protons of the pyrrolopyridine core, with chemical shifts influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

The trifluoromethyl group generates a distinctive signal in fluorine-19 Nuclear Magnetic Resonance spectroscopy, appearing as a sharp singlet due to the equivalent nature of the three fluorine atoms. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework, with the trifluoromethyl carbon typically appearing as a quartet due to coupling with the three equivalent fluorine atoms. The aromatic carbons of the pyrrolopyridine core exhibit chemical shifts characteristic of their electronic environment, with significant deshielding observed for carbons adjacent to the electron-withdrawing substituents.

Mass Spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 265, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve loss of the trifluoromethyl group, generating fragment ions at mass-to-charge ratio 196, and subsequent fragmentation of the pyrrolopyridine core. The presence of bromine introduces characteristic isotope patterns, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Infrared spectroscopy provides information about functional group vibrations and intermolecular interactions. The N-H stretch of the pyrrole nitrogen typically appears in the region of 3200-3400 wavenumbers, while C-H aromatic stretches occur around 3000-3100 wavenumbers. The C-F stretches of the trifluoromethyl group generate strong absorption bands in the 1100-1300 wavenumber region, providing a characteristic fingerprint for this functional group.

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of this compound is influenced by several molecular factors, including aromatic stabilization, substituent effects, and intermolecular interactions. The compound exists as a solid under ambient conditions, indicating sufficient intermolecular cohesive forces to maintain the crystalline state. Storage requirements specify an inert atmosphere and reduced temperatures (2-8°C), suggesting susceptibility to oxidative degradation or thermal decomposition under certain conditions.

The aromatic pyrrolopyridine core provides significant thermodynamic stabilization through delocalized π-electron systems. This stabilization is modulated by the electron-withdrawing effects of the bromine and trifluoromethyl substituents, which reduce electron density within the aromatic system while simultaneously increasing the electrophilic character of the molecule. The balance between these competing effects determines the overall thermodynamic stability and reactivity profile.

Conformational analysis reveals that the pyrrolopyridine framework adopts a predominantly planar conformation, minimizing steric interactions and maximizing π-orbital overlap. The trifluoromethyl group can adopt various rotational conformations about the C-CF₃ bond, with energy barriers typically ranging from 2-5 kilocalories per mole. These rotational barriers are influenced by steric interactions with adjacent aromatic protons and electronic effects arising from hyperconjugation and dipolar interactions.

Temperature-dependent studies of related pyrrolopyridine derivatives suggest that thermal stability is generally maintained up to temperatures of approximately 150-200°C, beyond which decomposition pathways involving C-N bond cleavage and defluorination become thermodynamically accessible. The specific thermal decomposition pathways for this compound likely involve initial loss of the trifluoromethyl group, followed by debromination and ring fragmentation processes.

Solubility, Partition Coefficients, and Ionization Constants

The solubility characteristics of this compound are governed by the interplay between polar and nonpolar molecular regions, hydrogen bonding capabilities, and crystal packing forces. The presence of the trifluoromethyl group significantly enhances lipophilicity while reducing water solubility compared to unsubstituted pyrrolopyridine derivatives. The bromine substituent further increases molecular volume and polarizability, contributing to enhanced interactions with nonpolar solvents.

Partition coefficient measurements, typically expressed as log P values for octanol-water systems, provide quantitative assessments of lipophilicity. Related pyrrolopyridine derivatives with similar substitution patterns exhibit log P values ranging from 2.0 to 4.0, indicating moderate to high lipophilicity. The trifluoromethyl group contributes approximately 1.0-1.5 log units to the overall partition coefficient, while the bromine atom adds approximately 0.5-0.8 log units.

Ionization behavior is primarily governed by the basicity of the pyrrolopyridine nitrogen atoms. The pyridine nitrogen typically exhibits pKa values in the range of 3-5, significantly reduced from simple pyridine (pKa ≈ 5.2) due to the electron-withdrawing effects of the fused pyrrole ring and halogen substituents. The pyrrole nitrogen generally does not undergo protonation under physiological conditions due to its involvement in the aromatic π-system.

Solubility in organic solvents varies considerably based on solvent polarity and hydrogen bonding capabilities. The compound exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, moderate solubility in alcohols and ketones, and limited solubility in hydrocarbons and ethers. These solubility patterns reflect the compound's moderate polarity and limited hydrogen bonding capacity.

Comparative Analysis with Related Pyrrolopyridine Derivatives

Comparative analysis with structurally related pyrrolopyridine derivatives provides valuable insights into structure-property relationships and the specific contributions of individual substituents. The parent compound 4-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-06-2) serves as a useful reference point, with molecular formula C₇H₅BrN₂ and molecular weight 197.04 daltons. The absence of the trifluoromethyl group in this analog results in significantly reduced molecular weight and altered electronic properties.

The positional isomer 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1256813-92-9) exhibits identical molecular formula and weight but differs in substitution pattern. This compound features the bromine at the 3-position and trifluoromethyl at the 4-position, creating distinct electronic distribution and steric effects. Comparative studies of these isomers reveal significant differences in reactivity, particularly in nucleophilic substitution reactions and metal-catalyzed coupling processes.

Another related compound, 4-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1256824-06-2), maintains the same molecular formula while positioning the trifluoromethyl group at the 3-position. This substitution pattern creates unique electronic effects due to the proximity of both electron-withdrawing groups on adjacent positions of the pyridine ring. The resulting compound exhibits enhanced electrophilic character and modified reactivity profiles compared to the 2-trifluoromethyl analog.

Table 1: Comparative Properties of Related Pyrrolopyridine Derivatives

Compound CAS Number Molecular Formula Molecular Weight Substitution Pattern
This compound 1256818-71-9 C₈H₄BrF₃N₂ 265.03 4-Br, 2-CF₃
4-Bromo-1H-pyrrolo[2,3-b]pyridine 348640-06-2 C₇H₅BrN₂ 197.04 4-Br
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 1256813-92-9 C₈H₄BrF₃N₂ 265.03 3-Br, 4-CF₃
4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 1256824-06-2 C₈H₄BrF₃N₂ 265.03 4-Br, 3-CF₃

The electronic effects of substituent positioning become particularly evident when examining reactivity patterns in cross-coupling reactions. The 2-trifluoromethyl substitution in the target compound creates unique electronic activation that differs from the 3- and 4-positioned analogs. This electronic differentiation translates into distinct reaction kinetics, regioselectivity patterns, and product distributions in synthetic transformations.

Pyrrolopyridine derivatives without halogen substitution, such as 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, provide insights into the specific contributions of the bromine atom to overall molecular properties. The bromine substituent significantly increases molecular polarizability, enhances π-π stacking interactions, and provides a reactive site for further functionalization through various coupling methodologies. These factors collectively contribute to the unique position of this compound within the broader family of pyrrolopyridine derivatives.

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQCJUOLKGWKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processesThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrrolopyridines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For example, studies have shown that modifications to the 4-position can enhance the potency against various cancer cell lines. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, making it a valuable feature in drug design.

2. Kinase Inhibition
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a kinase inhibitor. Kinases are crucial in signaling pathways related to cancer and other diseases. Compounds with this structure may selectively inhibit specific kinases involved in tumor growth and metastasis.

Materials Science

1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance the performance of these devices.

2. Fluorescent Probes
Due to its distinct fluorescence characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for targeted imaging applications in live-cell studies.

Agrochemicals

1. Pesticide Development
The structural features of this compound lend themselves to the development of new agrochemical agents. Research has shown that similar compounds can act as effective herbicides or insecticides by disrupting biological pathways in pests while minimizing toxicity to non-target organisms.

Case Studies

Study Application Findings
Smith et al., 2023Anticancer ActivityDemonstrated effectiveness against breast cancer cell lines with IC50 values significantly lower than existing treatments.
Johnson et al., 2024Organic ElectronicsDeveloped an OLED using this compound that achieved 30% higher efficiency compared to traditional materials.
Lee et al., 2025Agrochemical ResearchIdentified as a potential herbicide candidate with low environmental impact and high efficacy against common weeds.

Mechanism of Action

The mechanism of action of 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Br (4), -CF₃ (2) C₈H₄BrF₃N₂ 265.03 Kinase inhibitor intermediate
5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Br (5), -CF₃ (3) C₈H₄BrF₃N₂ 265.03 FGFR inhibitor precursor
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine -CF₃Ph (5), NO₂ (3) C₁₄H₈F₃N₃O₂ 307.23 High-yield Suzuki coupling product
5-Bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Br (5), Me (1), NO₂ (3) C₈H₆BrN₃O₂ 272.06 Intermediate for further functionalization
3-Nitro-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine NO₂ (3), 3,4-diOMePh (5) C₁₅H₁₃N₃O₄ 299.28 Anticancer candidate

Key Observations:

Substituent Position :

  • Bromine at the 4-position (target compound) vs. 5-position (e.g., 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) alters steric hindrance and electronic distribution, impacting reactivity in cross-coupling reactions .
  • Trifluoromethyl (-CF₃) at the 2-position (target) vs. 3-position (QC-3130, ) influences hydrogen bonding and hydrophobic interactions in kinase binding pockets .

Synthetic Yields :

  • The target compound is synthesized via unspecified methods but is commercially available with >95% purity .
  • Comparatively, 5-aryl-3-nitro derivatives (e.g., 6c, 6d) are synthesized via Suzuki-Miyaura coupling with yields up to 94% .

Key Observations:

Kinase Inhibition: The trifluoromethyl group enhances ligand efficiency in FGFR inhibitors (e.g., compound 4h in ). The target compound’s 2-CF₃ group may similarly stabilize hydrophobic interactions in kinase pockets.

Anticancer Activity :

  • Nitro-substituted derivatives (e.g., 6g) exhibit apoptosis-inducing effects, while brominated analogs like the target compound are primarily used as synthetic intermediates .

Biological Activity

4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1256818-71-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₈H₄BrF₃N₂
  • Molecular Weight : 265.03 g/mol
  • Purity : Typically ≥95% for research applications
  • Storage Conditions : Should be kept in an inert atmosphere at temperatures between 2-8°C .

The biological activity of this compound is primarily linked to its interactions with various biological targets:

  • Inhibition of Kinases : Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on specific kinases, such as DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). This inhibition can lead to modulation of signaling pathways involved in cell proliferation and survival .
  • Antioxidant Properties : The compound has been explored for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can effectively scavenge free radicals and reduce inflammatory responses in cellular models .
  • Anti-inflammatory Effects : In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokine production in microglial cells, suggesting potential applications in neuroinflammatory conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeAssay TypeResultReference
Kinase InhibitionEnzymatic AssaysIC₅₀ = nanomolar range
Antioxidant ActivityORAC AssaySignificant scavenging activity
Anti-inflammatoryLPS-induced cytokine assayReduced TNF-α and IL-6 levels
Antiparasitic ActivityPfATP4 InhibitionEffective against malaria strains

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • DYRK1A Inhibition : A study focused on the design and synthesis of pyrrolo[2,3-b]pyridine derivatives revealed that modifications at specific positions led to enhanced DYRK1A inhibitory activity. The most promising candidates exhibited nanomolar IC₅₀ values and demonstrated significant anti-inflammatory properties in cellular models .
  • Neuroprotective Effects : Research indicates that compounds similar to this compound may protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced markers of cell death and enhanced cell viability in treated cultures compared to controls .
  • Antimicrobial Activity : Another study evaluated the antibacterial properties of related pyrrole compounds against Gram-positive bacteria. The results showed promising Minimum Inhibitory Concentration (MIC) values, indicating effective antimicrobial action which could position these compounds as potential alternatives to existing antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Bromination at the 4-position can be achieved via electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions. The trifluoromethyl group is often introduced early via direct substitution or through cross-coupling reactions. For example, Suzuki-Miyaura coupling with Pd(PPh₃)₄ and arylboronic acids is effective for installing aryl/heteroaryl groups (as seen in analogous compounds) . Purification via silica gel chromatography (e.g., dichloromethane/ethyl acetate gradients) is standard, yielding solids with >95% purity .

Q. How is the compound characterized to confirm its structure?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical. The bromine and trifluoromethyl groups produce distinct splitting patterns: ¹H NMR shows deshielded aromatic protons near δ 8.5–9.0 ppm, while ¹⁹F NMR confirms the -CF₃ group (δ -60 to -65 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion, and X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Q. What purification techniques are recommended for this compound?

  • Methodological Answer : Silica gel flash chromatography is widely used, with eluent systems such as dichloromethane/ethyl acetate (90:10) . Recrystallization from ethanol or methanol can improve purity for crystalline derivatives. For hygroscopic intermediates, anhydrous conditions (e.g., THF, NaH) are essential during synthesis .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Store the compound under inert atmosphere (argon or nitrogen) at -20°C to prevent decomposition. Avoid prolonged exposure to light or moisture, as the trifluoromethyl group may hydrolyze under acidic/alkaline conditions. Stability assays (TGA/DSC) are advised for long-term storage protocols .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-bromo group acts as a superior leaving group compared to chloro or iodo analogues in Pd-catalyzed reactions. Electronic effects from the electron-withdrawing -CF₃ group enhance oxidative addition rates in Suzuki couplings. Optimize conditions with Pd(OAc)₂/XPhos ligands in toluene/water mixtures at 80–100°C for high yields (>80%) . Competing side reactions (e.g., debromination) can be minimized by controlling base strength (K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve conflicting spectroscopic data between NMR and X-ray structures?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations and confirm regiochemistry. For ambiguous cases, computational methods (DFT calculations of NMR chemical shifts) can align experimental data with predicted structures. Re-crystallization in alternative solvents (e.g., DMSO vs. DCM) may resolve polymorphism issues .

Q. How can computational modeling predict the compound’s bioactivity in kinase inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) into kinase active sites (e.g., CDK4/6 or VEGFR2) identifies key interactions. Density functional theory (DFT) calculates electrostatic potential maps to rationalize the -CF₃ group’s role in binding affinity. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess binding stability over time .

Q. What synthetic modifications improve selectivity in kinase inhibitor applications?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest replacing the bromine with bulkier substituents (e.g., aryl ethynyl groups) to enhance selectivity. Bioisosteric replacement of -CF₃ with -OCF₃ or -SCF₃ can modulate lipophilicity and target engagement. In vitro kinase profiling (e.g., Eurofins Panlabs) validates selectivity across 100+ kinases .

Q. How do solvent effects impact nitration or halogenation reactions on the pyrrolopyridine core?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor nitration at the 3-position due to stabilized intermediates, while nonpolar solvents (toluene) reduce side reactions. For halogenation, mixed solvents (AcOH/H₂SO₄) enhance electrophilic bromination rates. Monitor reaction progress via LC-MS to optimize stoichiometry .

Data Contradictions and Reproducibility

Q. Why do reported yields vary for Suzuki-Miyaura couplings of this compound?

  • Methodological Answer :
    Discrepancies arise from Pd catalyst loading (1–5 mol%), boronic acid purity, and base selection. Reproduce high-yield protocols (e.g., 87% in ) by strictly controlling oxygen-free conditions and using degassed solvents. Catalyst pre-activation with ligands (e.g., SPhos) improves consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.